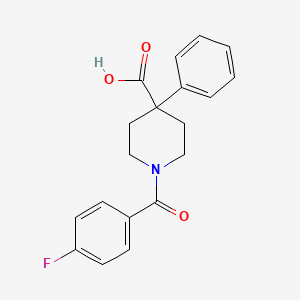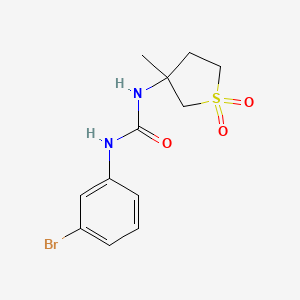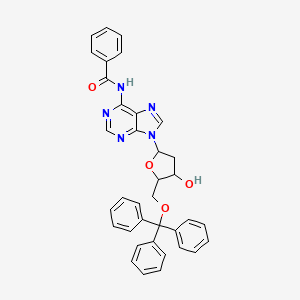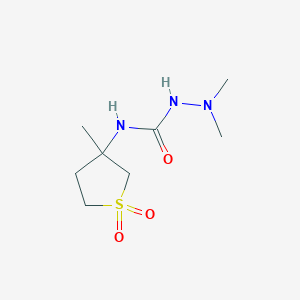![molecular formula C18H19N3S B12215081 N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12215081.png)
N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C18H19N3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines. The reaction is usually carried out in the presence of a catalytic amount of hydrochloric acid (HCl) under controlled conditions . The process can be summarized as follows:
Starting Materials: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and cyclohexylamine.
Catalyst: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and protein interactions, providing insights into cellular processes and disease mechanisms.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can disrupt cellular processes and lead to therapeutic effects, particularly in cancer treatment.
Comparison with Similar Compounds
N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds in the thienopyrimidine family, such as:
- N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
- N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
- N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties . The unique cyclohexyl group in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C18H19N3S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H19N3S/c1-3-7-13(8-4-1)15-11-22-18-16(15)17(19-12-20-18)21-14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2,(H,19,20,21) |
InChI Key |
ZZQZIWHZWWSACF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(3-bromophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12215006.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12215008.png)
![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B12215030.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12215035.png)


![[2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol](/img/structure/B12215044.png)

![7-(4-fluorophenyl)-3-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12215047.png)
![benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B12215051.png)
![N-[4-({(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide](/img/structure/B12215053.png)


![N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12215069.png)
